2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
(2E)-2-(methylsulfonylmethylidene)-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3S2/c1-11(8,9)3-5-6-4(7)2-10-5/h3H,2H2,1H3,(H,6,7)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBCEEFKLAEPNQ-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=C1NC(=O)CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C=C/1\NC(=O)CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679713 | |
| Record name | (2E)-2-[(Methanesulfonyl)methylidene]-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24146-38-1 | |
| Record name | (2E)-2-[(Methanesulfonyl)methylidene]-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot Multi-Component Condensation (Foroughifar et al.)
- Reactants: Aromatic amine, aromatic aldehyde, mercaptoacetic acid
- Catalyst: Bi(SCH2COOH)3
- Conditions: Solvent-free, heated to 70ºC
- Outcome: Enhanced yield with temperature increase; reaction monitored by thin-layer chromatography (TLC)
This method is efficient for synthesizing 1,3-thiazolidin-4-ones with various substitutions, suggesting applicability for methylsulfonyl-substituted derivatives by choosing appropriate aldehydes or sulfonyl-containing reagents.
Reflux Condensation in Polypropylene Glycol (Prasad et al.)
- Reactants: Aniline derivatives, benzaldehyde, thioglycolic acid
- Conditions: Reflux at 110ºC in polypropylene glycol (PPG)
- Yield: Good yields (~83%)
- Notes: Polyethylene glycol (PEG) was ineffective; PPG proved a superior solvent/catalyst
This approach provides a robust environment for thiazolidin-4-one formation and can be adapted for methylsulfonyl methylene substitution by using methylsulfonyl-containing aldehydes or intermediates.
Acid-Catalyzed Reflux with Dean-Stark Apparatus (Unsal-Tan et al.)
- Reactants: Phenylhydrazine, benzaldehyde, mercaptoacetic acid
- Catalyst: Acetic acid
- Conditions: Methanol solvent, reflux with Dean-Stark separator to remove water
- Outcome: Formation of 2-aryl-3-(4-sulfamoyl/methylsulfonylphenylamino)-4-thiazolidinones
This method is particularly relevant for introducing methylsulfonyl groups on the aromatic ring adjacent to the thiazolidinone core, which can be modified to yield this compound.
Reaction Mechanisms and Catalytic Effects
- Catalysts: Bi(SCH2COOH)3, organic bases such as triethylamine, and ionic liquids have shown to improve yields and reaction rates.
- Ultrasound Irradiation: Use of ultrasound accelerates reaction kinetics and reduces energy consumption without compromising yields (82–92%).
- Solvent Effects: Solvent-free or use of PPG enhances product formation, while PEG may inhibit reaction progress.
Comparative Data Table of Key Preparation Methods
| Method No. | Reactants | Catalyst/Medium | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Aromatic amine, aldehyde, mercaptoacetic acid | Bi(SCH2COOH)3, solvent-free | 70ºC, solvent-free | High | Temperature critical for yield enhancement |
| 2 | Aniline, benzaldehyde, thioglycolic acid | Polypropylene glycol (PPG) | 110ºC, reflux | ~83 | PEG ineffective, PPG preferred |
| 3 | Phenylhydrazine, benzaldehyde, mercaptoacetic acid | Acetic acid, methanol | Reflux with Dean-Stark | Moderate | Suitable for methylsulfonyl substitution |
| 4 | Hydrazine carbothiomide derivatives, DMAD | Ethanol | Reflux | Moderate | One-pot four-component condensation |
| 5 | Aromatic amine, α-chloro acetyl chloride, ammonium thiocyanate | Benzene, acetic acid | Reflux | Moderate | Multi-step intermediate formation |
Research Findings and Analytical Data
- Spectroscopic Characterization: IR, ^1H-NMR, ^13C-NMR, and mass spectrometry confirm the formation of thiazolidin-4-one ring and substitution pattern.
- NMR Shifts: Characteristic proton signals for the C2-H methylene group appear between δ 5.7–6.8 ppm; carbonyl carbon signals at ~172 ppm confirm lactam structure.
- Purification: Column chromatography on silica gel (60–120 mesh) is effective for isolating pure derivatives.
Summary of Preparation Insights
- The synthesis of this compound can be effectively achieved via multi-component condensation involving mercaptoacetic acid, appropriate aldehydes bearing methylsulfonyl groups, and amines under reflux or solvent-free conditions.
- Catalysts such as Bi(SCH2COOH)3 and organic bases improve yields and reaction rates.
- Solvent choice critically affects reaction efficiency, with polypropylene glycol and solvent-free conditions outperforming polyethylene glycol.
- Ultrasound-assisted synthesis offers an energy-efficient alternative with high yields.
- Analytical methods confirm successful synthesis and structural integrity of the target compound.
This comprehensive overview integrates diverse preparation methods and research findings, providing a professional and authoritative guide for synthesizing this compound.
Chemical Reactions Analysis
2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methylene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazolidinones.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines for substitution reactions .
Scientific Research Applications
Anticancer Activity
Thiazolidin-4-one derivatives, including 2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one, have demonstrated substantial potential as anticancer agents. Several studies have highlighted their efficacy against various cancer cell lines:
- Mechanism of Action : These compounds often inhibit cancer cell proliferation through multiple pathways, including enzyme inhibition and apoptosis induction. For instance, thiazolidin-4-one derivatives have been shown to target key enzymes involved in cancer progression, thereby reducing tumor growth .
-
Case Studies :
- A study evaluated the cytotoxic effects of thiazolidin-4-one derivatives on glioblastoma cells, revealing promising results in inhibiting cell growth and inducing apoptosis .
- Research has indicated that certain derivatives possess selective activity against prostate, breast, and colon cancer cell lines, suggesting their potential for targeted therapy .
Anti-inflammatory Properties
The anti-inflammatory properties of thiazolidin-4-one derivatives are another significant area of research. These compounds have been shown to modulate inflammatory pathways effectively:
- Mechanism : They act by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This action can alleviate conditions characterized by chronic inflammation .
- Case Studies :
Antimicrobial Activity
The antimicrobial effects of this compound are also noteworthy. Research indicates that these compounds exhibit activity against a range of pathogens:
- Mechanism : The antimicrobial action is believed to stem from the disruption of microbial cell membranes and interference with metabolic processes .
- Case Studies :
Summary Table of Applications
| Application | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | Enzyme inhibition, apoptosis induction | Effective against glioblastoma and breast cancer cells |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Reduced inflammation in arthritis models |
| Antimicrobial | Disruption of microbial membranes | Inhibition of Staphylococcus aureus and Candida spp. |
Mechanism of Action
The mechanism of action of 2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and anti-inflammatory effects. It may also interfere with cellular signaling pathways, contributing to its anticancer properties .
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data
Key Observations :
Table 2: Antimicrobial Activity of Selected Analogs
Key Observations :
- Substitution at position 2 critically influences bioactivity. For example, imino derivatives (e.g., (V)3 and (V)9) show potent antibacterial effects, while hydrazone derivatives (e.g., the target compound’s class) are explored for antifungal applications .
- The methylsulfonyl group may enhance target binding via sulfone-oxygen interactions, analogous to sulfonamide drugs, but empirical data are needed to confirm this hypothesis.
Electronic and Steric Effects
- Methylsulfonyl vs.
- Comparison with Imino Derivatives: Imino groups (-N=) facilitate conjugation with the thiazolidinone ring, whereas methylsulfonylmethylene introduces a non-conjugated substituent, possibly altering redox properties .
Biological Activity
Overview
2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one is a member of the thiazolidinone class, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound's unique structure contributes to its biochemical interactions and therapeutic potentials.
The compound exhibits significant biochemical activity by interacting with various enzymes and proteins. Notably, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory responses. This inhibition leads to a decrease in pro-inflammatory cytokines, thereby reducing inflammation within cellular environments .
Cellular Effects
Research indicates that this compound influences cell signaling pathways and gene expression. It modulates cellular metabolism and can induce apoptosis in certain cancer cell lines. For instance, studies have demonstrated its effectiveness in reducing cell viability in glioblastoma multiforme cells, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules. The binding to COX-2's active site inhibits its enzymatic activity, leading to reduced synthesis of inflammatory mediators. Additionally, it may affect other signaling pathways related to cell survival and proliferation .
Anticancer Activity
A significant study assessed the cytotoxic effects of various thiazolidinone derivatives, including this compound, against glioblastoma cells. The results indicated that this compound exhibited notable anti-tumor activity at low concentrations without significant cytotoxicity to normal astrocyte cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of bacterial and fungal strains. In vitro studies have shown that it possesses effective inhibitory action against several pathogens, making it a candidate for further development as an antimicrobial agent .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other thiazolidinone derivatives is useful:
Dosage Effects in Animal Models
Dosage studies indicate that lower concentrations of this compound can effectively modulate biochemical pathways without adverse effects. In contrast, higher doses may lead to increased cytotoxicity in non-target cells .
Q & A
Q. What are the standard synthetic methodologies for preparing 2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one?
The compound is typically synthesized via a condensation reaction between a substituted aldehyde (e.g., 4-hydroxy-3-iodobenzaldehyde) and thiosemicarbazide under acidic conditions. The reaction proceeds through a Schiff base intermediate, followed by cyclization to form the thiazolidinone ring. Solvents like ethanol or methanol are used, and heating is required to drive the reaction to completion. Purification involves recrystallization from ethanol or methanol .
Q. How is the structural characterization of this compound performed?
Structural confirmation relies on NMR spectroscopy (1H and 13C) to identify key functional groups, such as the methylsulfonyl and thiazolidinone moieties. X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement) resolves the 3D conformation, including bond angles and torsion angles. For example, derivatives of thiazolidinones often exhibit planar geometry at the thiazolidinone ring, with deviations influenced by substituents .
Q. What in vitro assays are used to evaluate its biological activity?
Cytotoxicity is assessed using sulforhodamine B (SRB) assays on cancer cell lines (e.g., PC3, HepG2, HCT116). Cells are cultured in RPMI-1640 medium with 10% fetal bovine serum, treated with compound concentrations ranging from 0.01–1000 µg/mL, and fixed with trichloroacetic acid (TCA) before staining. Activity is quantified via optical density measurements at 515 nm .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Microwave-assisted synthesis reduces reaction time (6–7 hours vs. 11–12 hours conventional) and improves yields. For example, condensation of aldehydes with thiosemicarbazide in DMF under microwave irradiation (120–125°C) achieves >90% yield in some thiazolidinone derivatives. Solvent polarity and catalyst selection (e.g., ZnCl₂) also influence cyclization efficiency .
Q. How should researchers resolve contradictions in cytotoxicity data across studies?
Discrepancies may arise from cell line specificity (e.g., prostate vs. liver cancer cells) or concentration thresholds . For instance, a compound inactive at 10 µg/mL may show IC₅₀ values at 100 µg/mL. Statistical normalization (e.g., z-score analysis) and cross-validation with orthogonal assays (e.g., MTT) are recommended to confirm activity .
Q. What computational methods are used to predict its conformational stability?
Ab initio calculations (e.g., DFT) and molecular docking analyze tautomeric equilibria (e.g., keto-enol or imino-amino forms) and binding affinities to biological targets. IR spectroscopy coupled with computational modeling identifies dominant tautomers, as seen in studies of 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one derivatives .
Q. How do substituents influence its biological activity?
Substituents at the 3-position (e.g., aryl groups) and 5-position (e.g., methylsulfonyl) modulate electron density and steric effects. For example, carbazolyl-imino substituents enhance cytotoxicity in HCT116 cells, while bulky groups (e.g., adamantyl) reduce solubility but improve membrane penetration .
Q. What challenges arise in X-ray crystallographic refinement for this compound?
High-resolution data (≤1.0 Å) is critical to resolve disorder in the methylsulfonyl group or planar thiazolidinone ring. SHELXL refinement requires careful handling of anisotropic displacement parameters and hydrogen bonding networks. Twinning or pseudo-symmetry in crystals may necessitate using SHELXD for structure solution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
